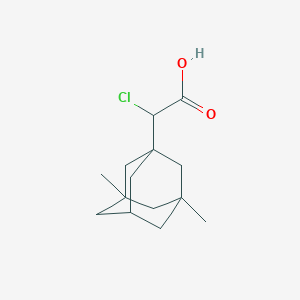
Chloro(3,5-dimethyl-1-adamantyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide chloro(3,5-diméthyl-1-adamantyl)acétique est un composé organique synthétique qui présente une structure adamantane unique. L’adamantane est un hydrocarbure diamantoïde très stable, connu pour sa rigidité et sa résistance aux réactions chimiques. La présence des groupes fonctionnels chloro et acide acétique dans l’acide chloro(3,5-diméthyl-1-adamantyl)acétique confère une réactivité supplémentaire et un potentiel pour diverses applications dans la recherche scientifique et l’industrie.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l’acide chloro(3,5-diméthyl-1-adamantyl)acétique implique généralement plusieurs étapes à partir de dérivés de l’adamantane. Une méthode courante comprend la chloration de l’acide 3,5-diméthyl-1-adamantyl acétique à l’aide de chlorure de thionyle ou de trichlorure de phosphore dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant inerte tel que le dichlorométhane ou le chloroforme à basse température pour éviter les réactions secondaires.
Méthodes de production industrielle
La production industrielle de l’acide chloro(3,5-diméthyl-1-adamantyl)acétique peut impliquer des réacteurs à écoulement continu pour assurer une qualité et un rendement constants. L’utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer l’efficacité du processus de synthèse. Des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit final avec une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
L’acide chloro(3,5-diméthyl-1-adamantyl)acétique peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chloro peut être remplacé par d’autres nucléophiles tels que des amines, des alcools ou des thiols dans des conditions appropriées.
Réactions d’oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réactions de réduction : Le groupe chloro peut être réduit en un atome d’hydrogène en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Réactifs et conditions courants
Substitution : Des nucléophiles comme l’azoture de sodium ou le méthylate de sodium dans des solvants aprotiques polaires (par exemple, le diméthylsulfoxyde) à des températures élevées.
Oxydation : Le permanganate de potassium en milieu aqueux ou acide à température ambiante.
Réduction : L’hydrure de lithium et d’aluminium dans l’éther anhydre à basse température.
Principaux produits
Substitution : Formation d’amides, d’éthers ou de thioéthers.
Oxydation : Formation de cétones ou d’acides carboxyliques.
Réduction : Formation de l’hydrocarbure correspondant.
Applications de la recherche scientifique
L’acide chloro(3,5-diméthyl-1-adamantyl)acétique a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules organiques complexes et de polymères.
Biologie : Étudié pour son potentiel en tant que composé bioactif présentant des propriétés antimicrobiennes et antivirales.
Médecine : Exploité pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de molécules présentant une stabilité et une biodisponibilité améliorées.
Industrie : Utilisé dans la production de matériaux avancés, y compris les polymères et les revêtements haute performance.
Applications De Recherche Scientifique
Chloro(3,5-dimethyl-1-adamantyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de l’acide chloro(3,5-diméthyl-1-adamantyl)acétique implique son interaction avec des cibles moléculaires spécifiques. Le groupe chloro peut participer à des réactions de substitution nucléophile, tandis que la fraction acide acétique peut former des liaisons hydrogène et des interactions ioniques avec les molécules biologiques. Ces interactions peuvent moduler l’activité des enzymes, des récepteurs ou d’autres protéines, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide chloro(1-adamantyl)acétique
- Acide chloro(3,5-diméthyl-1-adamantyl)propionique
- Acide chloro(3,5-diméthyl-1-adamantyl)butyrique
Unicité
L’acide chloro(3,5-diméthyl-1-adamantyl)acétique est unique en raison de la présence des substituants 3,5-diméthyle sur le noyau adamantane, ce qui améliore sa stabilité et sa réactivité par rapport à d’autres dérivés de l’adamantane. La position spécifique de ces substituants peut influencer le comportement chimique du composé et ses interactions avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C14H21ClO2 |
|---|---|
Poids moléculaire |
256.77 g/mol |
Nom IUPAC |
2-chloro-2-(3,5-dimethyl-1-adamantyl)acetic acid |
InChI |
InChI=1S/C14H21ClO2/c1-12-3-9-4-13(2,6-12)8-14(5-9,7-12)10(15)11(16)17/h9-10H,3-8H2,1-2H3,(H,16,17) |
Clé InChI |
RDDHNHANEPIBIO-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3CC(C1)(CC(C3)(C2)C(C(=O)O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







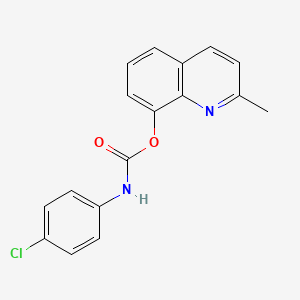
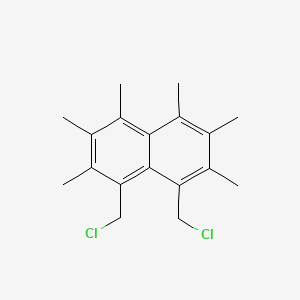
![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)

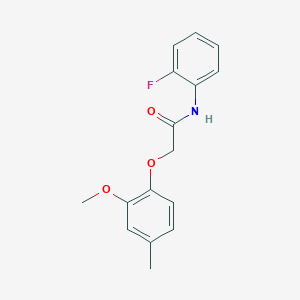
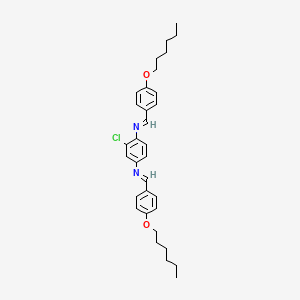


![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953691.png)
